
Necrostatin 2 racemate
概要
説明
準備方法
合成経路と反応条件
ネクロスタチン 2 ラセミ体は、インドール誘導体の形成を含む一連の化学反応によって合成されます。合成経路は通常、次の手順を含みます。
インドールコアの形成: インドールコアは、フィッシャーインドール合成反応によって合成されます。
塩素化: 次に、インドール誘導体を塩素化して、所望の位置に塩素原子を導入します。
イミダゾリジン-2,4-ジオン環の形成: 最後のステップは、環化反応によるイミダゾリジン-2,4-ジオン環の形成です.
工業的製造方法
ネクロスタチン 2 ラセミ体の工業的製造は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、収率と純度を最大化する反応条件の最適化が含まれます。 一般的に使用される溶媒には、ジメチルスルホキシド (DMSO) とエタノールが含まれ、反応は通常、制御された温度と圧力条件下で行われます .
化学反応の分析
反応の種類
ネクロスタチン 2 ラセミ体は、次のものを含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、化合物の官能基を修飾するために実行できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物には、ネクロスタチン 2 ラセミ体のさまざまな誘導体があり、さらなる研究開発に使用できます .
科学的研究への応用
ネクロスタチン 2 ラセミ体は、次のものを含む幅広い科学的研究への応用があります。
化学: RIPK1の阻害とネクロプトーシスへの影響を研究するためのツール化合物として使用されます。
生物学: 細胞生物学では、プログラムされた細胞死のメカニズムを調査し、さまざまな細胞プロセスにおけるRIPK1の役割を研究するために使用されます。
医学: 神経変性疾患、炎症性疾患、特定のがんなど、ネクロプトーシスに関連する疾患の治療における潜在的な治療用途について調査されています。
科学的研究の応用
Necrostatin-2 racemate (Nec-1s), also known as 7-Cl-O-Nec-1, is a stable variant of Necrostatin-1 and a potent and specific receptor-interacting protein kinase 1 (RIPK1) inhibitor . It lacks the IDO-targeting effect and exhibits >1000-fold more selectivity for RIPK1 than other human kinases . Nec-1s is effective in reducing brain injuries and possesses advantageous pharmacokinetic and pharmacodynamic characteristics compared to Nec-1, along with a superior safety profile for reduced in vivo and in vitro toxicity .
Scientific Research Applications
Necrostatin-2 racemate is primarily utilized in scientific research to study necroptosis and its related pathways. Necroptosis is a form of programmed cell death that has implications in various diseases, including inflammatory, cardiovascular, and neurological diseases .
RIPK1 Inhibition
- Nec-1s is a highly selective inhibitor of RIPK1 kinase activity, making it a valuable tool for studying the role of RIPK1 in necroptosis and other cellular processes .
- It binds to the hydrophobic pocket of the kinase domain near the ATP-binding active center, causing RIPK1 to adopt an inactive conformation .
In vitro Studies
- Nec-1s is used in cell experiments to inhibit necroptosis in various cell lines .
- It has been shown to be a potent inhibitor of RIPK1 and cellular necroptosis while lacking IDO inhibitory activity .
In vivo Studies
- Nec-1s is effective in reducing brain injuries in animal models .
- It has demonstrated a protective effect against TNF-induced systemic inflammatory response syndrome (SIRS) without a sensitizing effect .
- Nec-1s possesses several advantageous pharmacokinetic and pharmacodynamic characteristics in comparison to Nec-1 and a superior safety profile for reduced in vivo and in vitro toxicity .
Disease Models
- Nec-1 has shown potential in protecting against complications of coronavirus disease 2019 (COVID-19) .
- It has been investigated for its protective effect on neonatal brain injury after hypoxia-ischemia (HI) through attenuation of necroptosis-associated damage .
- In a mouse model of intracerebral hemorrhage, Nec-1 administration reduced hematoma volume, neuronal cell death, reactive astrogliosis, and neurovascular injury, leading to improved neurological outcomes .
- Necrostatin-1 abrogated the mouse motor neuron loss in ALS .
- Combined treatment of necroptosis inhibitor Necrostatin-1 and apoptosis inhibitor zVAD led to reduced infarct size .
- In a mouse model of cardiac IRI, Necrostatin-1 administration reduced infarct size, inhibited RIPK1/RIPK3 phosphorylation, and significantly reduced cell death .
- TNF-induced Systemic Inflammatory Response Syndrome (SIRS): this compound (6 mg/kg, i.v.) was administered once to protect against TNF-induced SIRS without a sensitizing effect .
- Intracerebral Hemorrhage: In a mouse model, Necrostatin-1 administration significantly reduced hematoma volume, neuronal cell death, reactive astrogliosis, and neurovascular injury, leading to improved neurological outcomes .
- Myocardial Cell Death: Necrostatin-1 was shown to inhibit myocardial cell death and reduce infarct size in the isolated perfused heart of guinea pigs . The combined treatment of necroptosis inhibitor Necrostatin-1 and apoptosis inhibitor zVAD led to reduced infarct size .
- Cardiac Ischemia/Reperfusion Injury (IRI): In a mouse model of cardiac IRI, Necrostatin-1 administration reduced infarct size, inhibited RIPK1/RIPK3 phosphorylation, and significantly reduced cell death .
作用機序
ネクロスタチン 2 ラセミ体は、RIPK1を特異的に阻害することでその効果を発揮します。RIPK1の阻害は、キナーゼの自己リン酸化を防ぎ、ネクロプトーシスシグナル伝達経路を遮断します。 この阻害は非常に選択的で、ネクロスタチン 2 ラセミ体は、他のキナーゼに比べてRIPK1に対して1000倍以上選択的です . 関与する分子標的には、ネクロプトーシス経路の主要な成分であるRIPK1、RIPK3、および混合系キナーゼドメイン様タンパク質(MLKL)が含まれます .
類似化合物の比較
類似化合物
ネクロスタチン-1: ネクロスタチン 2 ラセミ体の親化合物で、RIPK1を阻害しますが、特異性は低いです。
ネクロスタチン-3: RIPK1を標的とする別のネクロスタチンですが、メカニズムは異なります。
ネクロスタチン-5: ネクロスタチン-3と同様に、RIPK1を標的とするが、構造が異なります.
独自性
ネクロスタチン 2 ラセミ体は、RIPK1に対する高い特異性とIDO標的効果の欠如のために独特です。 これは、ネクロプトーシスを研究し、この経路を標的とする治療薬を開発するための貴重なツールです .
類似化合物との比較
Similar Compounds
Necrostatin-1: The parent compound of Necrostatin 2 racemate, also inhibits RIPK1 but with less specificity.
Necrostatin-3: Another necrostatin that targets RIPK1 but through a different mechanism.
Necrostatin-5: Similar to Necrostatin-3, it targets RIPK1 but has distinct structural differences.
Uniqueness
This compound is unique due to its high specificity for RIPK1 and its lack of IDO-targeting effects. This makes it a valuable tool for studying necroptosis and for developing therapeutic agents targeting this pathway .
生物活性
Necrostatin 2 racemate (Nec-2) is a significant compound in the field of cell death research, specifically as an inhibitor of necroptosis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications in various disease models.
Overview of this compound
Necrostatin 2 is a racemic mixture that primarily functions as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a regulated form of necrotic cell death. The compound has an effective concentration (EC50) of approximately 50 nM , indicating its potency in inhibiting necroptosis in vitro .
Key Characteristics:
- Chemical Structure : Racemic mixture of Necrostatin-2.
- Target : RIPK1 autophosphorylation.
- Mechanism : Inhibits necroptosis by preventing RIPK1 activation, which is essential for the necrosome formation and subsequent cell death .
Necrostatin 2 inhibits RIPK1, thereby blocking the downstream signaling pathways that lead to necroptosis. This inhibition occurs through a competitive mechanism where Nec-2 binds to the kinase domain of RIPK1, preventing its autophosphorylation and activation.
Key Pathways Involved:
- TNF-alpha Signaling : Necrostatin 2 effectively disrupts TNF-alpha-induced necroptosis, particularly in FADD-deficient Jurkat T cells .
- Caspase Independence : Unlike apoptosis, necroptosis does not require caspase activity, making Nec-2 a critical tool for studies focused on caspase-independent cell death mechanisms.
In Vitro Studies
Numerous studies have demonstrated the efficacy of Necrostatin 2 in various cell lines and experimental setups:
In Vivo Applications
Research has also explored the therapeutic potential of Necrostatin 2 in animal models:
- Ischemic Stroke Model : In vivo studies indicated that Nec-2 administration reduced neuronal death and improved outcomes following ischemic injury, suggesting its potential as a neuroprotective agent .
- Cancer Models : In xenograft models involving acute myeloid leukemia (AML), treatment with Nec-2 showed promise in enhancing the efficacy of immunotherapeutic approaches by reducing tumor burden .
Case Study 1: Neuroprotection in Ischemia
In a controlled study involving a rodent model of ischemic stroke, administration of Necrostatin 2 resulted in significant reductions in infarct size and improved neurological scores compared to controls. This highlights its potential for therapeutic intervention in stroke-related injuries.
Case Study 2: Cancer Therapy Enhancement
In experiments using AML xenografts, co-treatment with Nec-2 and immune effector cells demonstrated enhanced anti-tumor activity. This suggests that combining RIPK1 inhibition with immunotherapy could provide a novel approach to treating resistant cancers .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Necrostatin 2 racemate inhibits necroptosis, and how does it differ from other RIPK1 inhibitors?
this compound (Nec-1S) selectively inhibits RIPK1 (Receptor-Interacting Serine/Threonine-Protein Kinase 1) by binding to its kinase domain, thereby blocking downstream necroptosis signaling. Unlike Necrostatin-1, it lacks off-target effects on IDO (indoleamine 2,3-dioxygenase), enhancing specificity . Its EC50 of 50 nM in necroptosis assays underscores its potency compared to non-specific kinase inhibitors . Methodologically, researchers should validate RIPK1 inhibition using kinase activity assays (e.g., ADP-Glo™) and confirm necroptosis suppression via cell viability assays (e.g., Annexin V/PI staining) in TNF-α/CHX/z-VAD-treated models .
Q. How should researchers verify the purity and stability of this compound in experimental setups?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended to confirm purity (>99%) and assess racemate stability under storage conditions (e.g., -20°C in DMSO). Batch-specific certificates of analysis (CoA) from suppliers should include retention time, peak area ratios, and absence of degradation products . For long-term studies, stability tests under experimental conditions (e.g., cell culture media, pH variations) should precede main assays .
Q. What are the standard in vitro protocols for determining the EC50 of this compound in necroptosis inhibition?
A typical protocol involves:
- Treating HT-29 or L929 cells with TNF-α (10 ng/mL), cycloheximide (1 µg/mL), and z-VAD-FMK (20 µM) to induce necroptosis.
- Titrating this compound (0–100 nM) for 24–48 hours.
- Quantifying cell viability via MTT or Sytox Green assays. EC50 values are calculated using nonlinear regression (e.g., GraphPad Prism). Include controls for RIPK1-independent cell death (e.g., caspase-dependent apoptosis) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound efficacy across different cell lines or in vivo models?
Discrepancies may arise from variations in RIPK1 expression, metabolic stability, or enantiomer-specific effects. To address this:
- Perform RIPK1 knockdown/knockout controls to confirm on-target effects.
- Use chiral HPLC to verify enantiomer ratios in racemate batches, as metabolic conversion (e.g., in liver microsomes) may alter efficacy .
- Compare results across multiple models (e.g., murine vs. human-derived cells) and validate with orthogonal assays (e.g., Western blot for phosphorylated MLKL) .
Q. What experimental design considerations are critical when studying this compound in combination therapies?
When combining with apoptosis inducers (e.g., TRAIL) or chemotherapeutics:
- Optimize dosing schedules to avoid antagonism; pre-treatment with Nec-1S may block necroptosis but sensitize cells to apoptosis.
- Use isobologram analysis to assess synergy/additivity.
- Monitor off-target effects via transcriptomic profiling (e.g., RNA-seq for inflammatory markers) to rule out IDO activation .
Q. How does the metabolic stability of this compound impact its pharmacokinetic (PK) profile in preclinical studies?
Racemate metabolism can differ between enantiomers, affecting bioavailability. Key steps include:
- Conducting in vitro microsomal stability assays (human/mouse liver microsomes) with LC-MS/MS to quantify enantiomer-specific clearance.
- Simulating PK using PBPK modeling to adjust dosing regimens.
- Monitoring plasma concentrations in vivo via tandem mass spectrometry, as racemate CLintapp may overestimate low-clearance enantiomer persistence .
Q. What strategies are recommended for integrating this compound into studies of PANoptosis (combined apoptosis, necroptosis, and pyroptosis)?
To dissect PANoptosis pathways:
- Use Nec-1S alongside caspase inhibitors (z-VAD) and pyroptosis blockers (disulfiram).
- Employ single-cell RNA sequencing to map transcriptional changes in pathway-specific markers (e.g., caspase-8 for apoptosis, MLKL for necroptosis).
- Validate findings in RIPK1-deficient models to isolate Nec-1S-specific effects .
Q. Methodological Resources
- Data Analysis : Use tools like GraphPad Prism for dose-response curves and R/Bioconductor for omics data. Apply mixed-effects models to account for batch variability in racemate studies .
- Reporting Standards : Follow journal guidelines (e.g., British Journal of Pharmacology) for detailed experimental protocols, including chiral analysis and stability data in supplementary materials .
特性
IUPAC Name |
5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKGAEMMNQTUGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。